3-cyclopentyl-4-methyl-1,2-oxazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-cyclopentyl-4-methyl-1,2-oxazol-5-amine” is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazole derivatives, including “3-cyclopentyl-4-methyl-1,2-oxazol-5-amine”, often involves the use of metal-free synthetic routes . These methods have gained attention due to their eco-friendliness and the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis

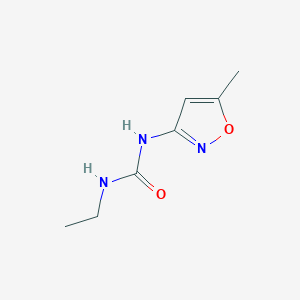

The molecular structure of “3-cyclopentyl-4-methyl-1,2-oxazol-5-amine” consists of a five-membered oxazole ring attached to a cyclopentyl group at the 3-position and a methyl group at the 4-position . The oxazole ring itself contains one oxygen atom at the 1-position and a nitrogen atom at the 2-position .Chemical Reactions Analysis

Oxazole derivatives, including “3-cyclopentyl-4-methyl-1,2-oxazol-5-amine”, have been found to exhibit a wide range of biological activities, which has led to their synthesis and screening for various biological applications . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .安全和危害

The safety data sheet for a similar compound, “4-Methyl-1,3-oxazol-2-amine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.

未来方向

Oxazole derivatives, including “3-cyclopentyl-4-methyl-1,2-oxazol-5-amine”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . The development of robust synthetic methods for the generation of a diverse collection of oxazole molecules can accelerate the drug discovery program . Therefore, future research may focus on the synthesis of various oxazole derivatives and their screening for various biological activities.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine involves the reaction of cyclopentanone with methylamine to form 3-cyclopentyl-2-methyl-1,2-oxazolidine. This intermediate is then reacted with hydroxylamine to form 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Hydroxylamine" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methylamine in the presence of a catalyst to form 3-cyclopentyl-2-methyl-1,2-oxazolidine.", "Step 2: The intermediate 3-cyclopentyl-2-methyl-1,2-oxazolidine is then reacted with hydroxylamine in the presence of a catalyst to form 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine." ] } | |

CAS 编号 |

1152679-52-1 |

产品名称 |

3-cyclopentyl-4-methyl-1,2-oxazol-5-amine |

分子式 |

C9H14N2O |

分子量 |

166.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。